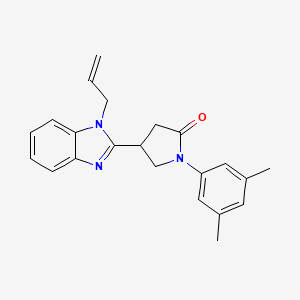
1-(3,5-Dimethylphenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(3,5-Dimethylphenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C22H23N3O and its molecular weight is 345.446. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(3,5-Dimethylphenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
Chemical Structure
The compound can be characterized by its structural formula, which includes a pyrrolidinone core substituted with a dimethylphenyl group and a prop-2-enylbenzimidazole moiety. This unique combination of functional groups is thought to contribute to its biological activity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, benzimidazole derivatives have been extensively studied for their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines such as lung, breast, and prostate cancer.
Table 1: Summary of Anticancer Activity
| Compound Type | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Benzimidazole Derivatives | Lung Cancer | Induction of apoptosis | |
| Benzimidazole Derivatives | Breast Cancer | Inhibition of cell proliferation | |
| Benzimidazole Derivatives | Prostate Cancer | Cell cycle arrest |
Antiviral Activity
The compound's structure suggests potential antiviral activity, particularly against HIV. Similar benzimidazole derivatives have shown efficacy in inhibiting HIV replication by targeting the gp41 protein, which is crucial for viral fusion and entry into host cells .
Table 2: Antiviral Activity Against HIV
| Compound | IC50 (μM) | EC50 (μM) | Target | Reference |
|---|---|---|---|---|
| Benzimidazole Derivative A | 4.4 | 3.2 | gp41 | |
| Benzimidazole Derivative B | 4.6 | 2.2 | gp41 |
The biological activity of this compound is likely mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : It may act as an allosteric modulator for enzymes involved in metabolic pathways relevant to cancer and viral infections.
- Receptor Binding : The compound could bind to receptors that regulate cell growth and apoptosis, enhancing or inhibiting their activity depending on the context.
Case Studies
Several studies have reported promising results regarding the biological activity of related compounds:
- Study on Anticancer Effects : A recent study demonstrated that a benzimidazole derivative induced apoptosis in lung cancer cells through the activation of caspase pathways.
- HIV Fusion Inhibitors : Another investigation revealed that specific derivatives targeting the HIV gp41 protein significantly reduced viral replication in vitro, suggesting a viable therapeutic pathway for HIV treatment .
Eigenschaften
IUPAC Name |
1-(3,5-dimethylphenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c1-4-9-24-20-8-6-5-7-19(20)23-22(24)17-13-21(26)25(14-17)18-11-15(2)10-16(3)12-18/h4-8,10-12,17H,1,9,13-14H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBZWKXDWCLHIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














